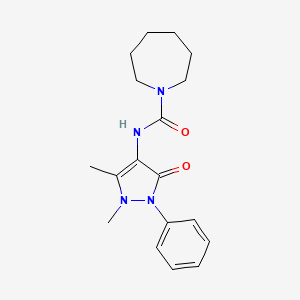

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-14-16(19-18(24)21-12-8-3-4-9-13-21)17(23)22(20(14)2)15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMVKSFWTMCPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and high-yield production. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azepane-1-carboxamide is used as a building block for synthesizing other complex molecules

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pyrazole core is a common feature among analogs, but substituents at the 4-position dictate physicochemical and biological properties. Key analogs include:

Key Observations:

- Conformational Flexibility : The azepane ring introduces greater rotational freedom compared to rigid substituents like benzene sulfonamide or formamide . This may enhance binding to flexible enzyme pockets.

- Hydrogen Bonding : Unlike formamide derivatives, which form strong N–H⋯O networks , the azepane carboxamide may engage in bifurcated hydrogen bonds due to its extended structure.

- Lipophilicity: Azepane’s nonpolar character could improve membrane permeability relative to polar groups like carbamates or cyanoacetamides .

Antimicrobial and Cytotoxic Activities:

- Thioamide Derivatives : Compounds like 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide exhibit antimicrobial activity, with melting points >240°C indicating high stability .

- Acetamide Analogs : Derivatives such as 2-(4-(methylsulfanyl)phenyl)acetamide show moderate antibacterial activity, attributed to sulfonamide/sulfanyl groups .

- Aryl-Substituted Derivatives : Substitution with 4-acetylphenyl groups reduces cytotoxic activity, suggesting steric hindrance negatively impacts target binding .

Implications for the Target Compound:

Projection for the Target Compound:

Crystallographic and Intermolecular Interactions

- Formamide Derivative : Molecules form a 3D network via N–H⋯O hydrogen bonds and weak C–H⋯π interactions .

- Sulfonamide Analog : The sulfonamide group participates in N–H⋯O and C–H⋯O interactions, stabilizing layered packing .

- Carbamate Derivative : Ethyl carbamates exhibit intermolecular N–H⋯O bonds and C–H⋯O contacts .

Azepane Carboxamide Prediction:

However, the carboxamide group could still mediate hydrogen bonds, as seen in formamide analogs .

Q & A

Q. Table 1: Crystallographic Parameters from Analogous Structures

| Parameter | (Formamide Derivative) | (Acetamide Derivative) |

|---|---|---|

| Space group | Not reported | |

| Unit cell (Å) | ||

| R factor | 0.064 | 0.042 |

| Key interaction | N–H···O (2.13 Å) | C–H···π (3.89 Å) |

Methodological considerations:

- Use low-temperature data collection (100–293 K) to minimize thermal motion artifacts .

- Refine hydrogen atom positions using SHELXL .

How can conflicting spectroscopic data between studies be reconciled?

Level: Advanced

Answer:

Discrepancies in NMR or crystallographic data (e.g., R factors: 0.042–0.158 ) arise from:

Q. Resolution strategies :

- Cross-validate with multiple techniques (e.g., IR for functional groups, HRMS for molecular mass).

- Perform DFT calculations (e.g., Gaussian 09) to compare experimental vs. theoretical bond lengths .

What methodologies optimize yield in multi-step syntheses?

Level: Advanced

Answer:

Critical factors include:

Q. Case study :

- Step 1 : Condensation of hydrazine derivatives with diketones (yield: 65–75% ).

- Step 2 : Carboxamide coupling at 0–5°C to suppress side reactions (yield: 80–85% ).

How can computational models predict bioactivity for this compound?

Level: Advanced

Answer:

Q. Validation :

What are the challenges in characterizing tautomeric forms of the pyrazolone core?

Level: Advanced

Answer:

The pyrazolone ring exhibits keto-enol tautomerism, influenced by:

- pH : Enolate formation dominates above pH 7.5, altering NMR shifts (e.g., C=O at 170 ppm → C–O⁻ at 165 ppm) .

- Solid-state vs. solution : X-ray data () shows the keto form, while solution NMR may indicate equilibrium .

Q. Methodology :

- Variable-temperature NMR (25–60°C) to monitor tautomer ratios.

- IR spectroscopy to detect O–H stretches (enol form: ~3200 cm⁻¹) .

How do substituents on the azepane ring affect conformational flexibility?

Level: Advanced

Answer:

- Unsubstituted azepane : Adopts chair-like conformations with C–C–N–C torsion angles of ~60° .

- Steric effects : Bulkier substituents (e.g., methyl groups) restrict rotation, increasing rigidity (evidenced by NOESY cross-peaks) .

Q. Computational analysis :

- Perform MD simulations (AMBER) to model ring puckering over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.